methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in the field of biochemistry and pharmacology. The compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in these fields.
Mechanism of Action
The mechanism of action of methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, particularly those involved in the metabolism of drugs and other compounds. This inhibition can lead to changes in the biochemical and physiological effects of these compounds.
Biochemical and Physiological Effects:
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate has been shown to exhibit a wide range of biochemical and physiological effects. These effects include inhibition of enzyme activity, changes in protein structure and function, and alterations in cellular signaling pathways. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate in lab experiments is its ability to selectively inhibit enzyme activity. This makes it a valuable tool for studying the mechanism of action of various drugs and compounds. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate. One area of research is the development of new drugs that target the same enzymes as the compound. Another area of research is the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Synthesis Methods
The synthesis of methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-chloro-3-nitrobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The resulting compound is then purified using various methods such as column chromatography and recrystallization.
Scientific Research Applications
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate has a wide range of applications in scientific research. One of the most common applications is in the field of biochemistry, where it is used as a probe to study enzyme activity. The compound is also used in pharmacology research to study the mechanism of action of various drugs.
properties
IUPAC Name |
methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-23-15(20)10-4-2-3-5-12(10)17-14(19)9-6-7-11(16)13(8-9)18(21)22/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLPZFMUBJUMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.